
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is a chemical compound with the molecular formula C22H22Cl2SiZr and a molecular weight of 476.63 g/mol . This compound is known for its unique structure, which includes a zirconium center coordinated to two indenyl ligands through a dimethylsilylene bridge. It is commonly used in research and industrial applications due to its catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with the corresponding ligand precursor. The ligand precursor, which is dimethylsilylenebis(2-methyl-1-indenyl), is prepared through a series of steps involving the functionalization of indenyl compounds . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other anions or neutral ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to maintain the compound’s stability .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes. These products have diverse applications in catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Catalysis: It serves as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Organic Synthesis: The compound is used in various organic synthesis reactions to form complex organic molecules.
Materials Science: It is employed in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE involves the activation of the zirconium center, which facilitates various catalytic processes. The dimethylsilylene bridge and indenyl ligands play a crucial role in stabilizing the active site and enhancing the compound’s reactivity. The molecular targets and pathways involved include the coordination of substrates to the zirconium center, followed by subsequent chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- RAC-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- RAC-DIMETHYLSILYLBIS(2-METHYL-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- RAC-DIMETHYLSILYLBIS(2-METHYLINDENYL)ZIRCONIUM DICHLORIDE
Uniqueness
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is unique due to its specific stereochemistry and the presence of the dimethylsilylene bridge, which imparts distinct catalytic properties. This uniqueness makes it particularly effective in certain polymerization and organic synthesis reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
149342-08-5 |
|---|---|
Molekularformel |
C22H22Cl2SiZr 10* |
Molekulargewicht |
476.63 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


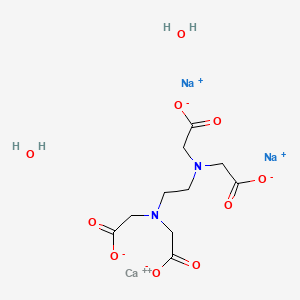
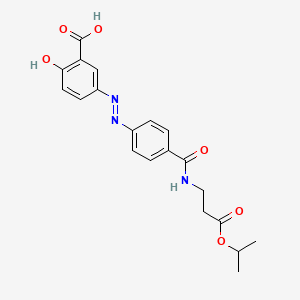
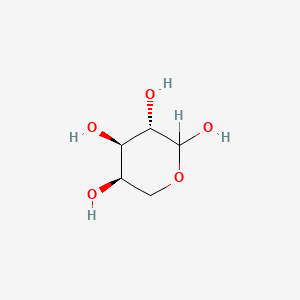
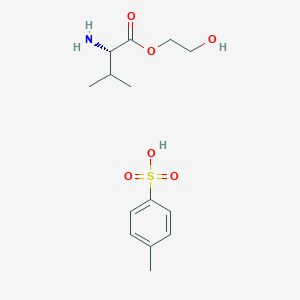
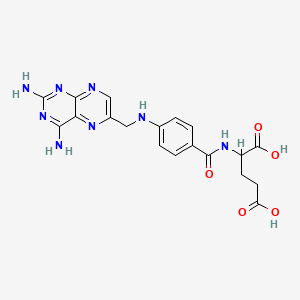
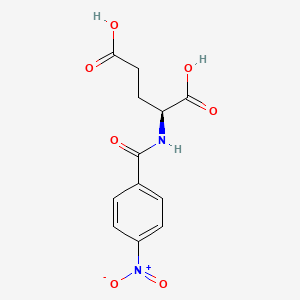
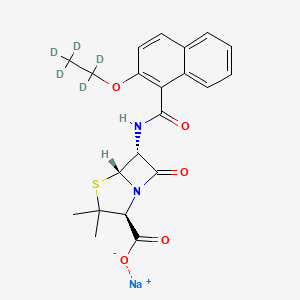
![3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol](/img/structure/B1146377.png)
![(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol](/img/structure/B1146379.png)
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

